4-(3,4,5-トリメトキシフェニル)ブタン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

4-(3,4,5-Trimethoxyphenyl)butan-2-one has several applications in scientific research:

作用機序

Target of Action

The primary targets of the compound 4-(3,4,5-Trimethoxyphenyl)butan-2-one are numerous and diverse, reflecting its broad spectrum of bioactivity effects . These targets include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

4-(3,4,5-Trimethoxyphenyl)butan-2-one interacts with its targets in a variety of ways. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also inhibits the function of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, thereby affecting various cellular processes .

Biochemical Pathways

The compound 4-(3,4,5-Trimethoxyphenyl)butan-2-one affects multiple biochemical pathways due to its interaction with various targets. These pathways include those involved in cell division (via tubulin), oxidative stress response (via TrxR), gene expression (via HLSD1), signal transduction (via ALK2 and platelet-derived growth factor receptor β), and drug efflux (via P-gp) .

Pharmacokinetics

Given its structural similarity to other compounds with the trimethoxyphenyl group, it is likely to have similar adme properties .

Result of Action

The molecular and cellular effects of 4-(3,4,5-Trimethoxyphenyl)butan-2-one’s action are diverse, reflecting its broad range of targets. These effects include inhibition of cell division, modulation of gene expression, alteration of signal transduction pathways, and interference with drug efflux mechanisms .

生化学分析

Biochemical Properties

The 4-(3,4,5-Trimethoxyphenyl)butan-2-one compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

4-(3,4,5-Trimethoxyphenyl)butan-2-one influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Molecular Mechanism

The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)butan-2-one at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reagent to introduce the butanone moiety. One common method is the Claisen-Schmidt condensation, where 3,4,5-trimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 4-(3,4,5-Trimethoxyphenyl)butan-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification .

化学反応の分析

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Phenyl derivatives with different substituents

類似化合物との比較

4-(3,4,5-Trimethoxyphenyl)butan-2-one can be compared with other similar compounds such as:

3,4,5-Trimethoxybenzaldehyde: Shares the same phenyl ring substitution but lacks the butanone group.

4-(3,4,5-Trimethoxyphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of a butanone group.

3,4,5-Trimethoxyphenylacetic acid: Contains a phenyl ring with methoxy groups and an acetic acid moiety.

The uniqueness of 4-(3,4,5-Trimethoxyphenyl)butan-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

生物活性

4-(3,4,5-Trimethoxyphenyl)butan-2-one, also known as 1-(3,4,5-trimethoxyphenyl)butan-2-one, is a compound of interest due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant research findings from diverse sources.

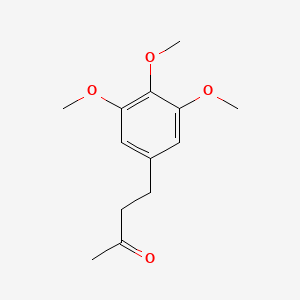

Chemical Structure

The compound features a butanone backbone with a trimethoxyphenyl group attached. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties.

Research indicates that 4-(3,4,5-trimethoxyphenyl)butan-2-one exhibits various mechanisms of action which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Antioxidant Activity : It has been suggested that the compound possesses antioxidant properties, helping to mitigate oxidative stress in biological systems.

- Interaction with Receptors : The compound may interact with cellular receptors that modulate signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Several studies have evaluated the anticancer potential of 4-(3,4,5-trimethoxyphenyl)butan-2-one:

- In Vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.033 |

| MDA-MB-231 | 0.023 |

These results indicate its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. In vitro tests revealed activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Anti-inflammatory Effects

Research suggests that 4-(3,4,5-trimethoxyphenyl)butan-2-one may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in treating inflammatory diseases.

Case Studies

-

Cancer Cell Line Evaluation :

A study conducted by evaluated the effects of the compound on a panel of 60 human cancer cell lines. The results indicated that it selectively inhibited growth in several lines with high potency. -

Antimicrobial Testing :

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The findings demonstrated significant inhibition zones compared to control groups.

特性

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCJSUMFVUGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。